N-(3-methoxybenzyl)glycine
Description
Contextualizing Glycine (B1666218) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry
Glycine is the simplest amino acid, yet its derivatives are central to complex chemical and biological systems. ontosight.ai In organic synthesis, glycine derivatives are versatile building blocks for creating a wide array of more complex molecules, including unnatural amino acids that are not found in nature. mdpi.comnih.govacs.org The ability to selectively modify the glycine structure allows chemists to construct novel molecular architectures. mdpi.com Recent advancements have focused on the direct functionalization of the α-C(sp³)–H bond in glycine derivatives, a strategy that offers an efficient route to diverse chemical structures under mild conditions, often driven by visible light. mdpi.comnih.govacs.org
In medicinal chemistry, glycine derivatives are prevalent structural motifs found in numerous bioactive compounds and pharmaceuticals. irjmets.com Their incorporation into drug candidates can significantly impact properties such as metabolic stability, bioavailability, and target-binding affinity. researchgate.net The structural diversity achievable with glycine derivatives makes them invaluable in the discovery of new therapeutic agents for a wide range of diseases. irjmets.com For example, modifications to the glycine backbone are explored for their potential to yield compounds with anti-inflammatory, antimicrobial, and anticancer properties. irjmets.com
Research Trajectories and Academic Significance of N-Substituted Glycine Compounds
The field of N-substituted glycine compounds has seen significant growth, largely driven by their application in creating peptide mimics known as "peptoids". pnas.orgnih.govstanford.edu Peptoids are oligomers of N-substituted glycines that offer several advantages over natural peptides, including enhanced stability against enzymatic degradation, ease of synthesis, and the potential for vast chemical diversity. nih.govstanford.edunih.gov These characteristics make them ideal for drug discovery and the development of new biomaterials. researchgate.netspringernature.com
Key research trajectories in this area include:
Combinatorial Chemistry and Drug Discovery : The modular nature of peptoid synthesis, which involves assembling N-substituted glycine monomers, is perfectly suited for creating large combinatorial libraries. pnas.orgnih.govpnas.org These libraries can be screened to identify molecules that bind to specific biological targets, accelerating the discovery of new drug leads. nih.gov
Green Synthesis : There is a growing emphasis on developing environmentally friendly methods for synthesizing N-substituted glycine derivatives. nih.govacs.org These "green" approaches aim to reduce waste and utilize less hazardous reagents.
Functional Materials : The unique structural properties of N-substituted glycines are being harnessed to create novel materials. For instance, they are used to develop cationic polymers for gene delivery, demonstrating their potential in biotechnology. pnas.org
Probing Biological Interactions : N-substituted glycine oligomers are valuable tools for studying protein-protein interactions, which are fundamental to many cellular processes. nih.gov Their stability and structural diversity allow researchers to design specific molecules to probe these complex biological systems. acs.org
The academic significance of N-substituted glycines lies in their ability to bridge the gap between small molecules and larger biologics, offering a versatile platform for both fundamental research and therapeutic applications. researchgate.netstanford.edu Molecular docking and other computational studies are increasingly used to predict the biological activity and interaction of these compounds, guiding the design of new derivatives with desired properties. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPDDYUQRFSYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530866 | |
| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756754-04-8 | |
| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 3 Methoxybenzyl Glycine
Established Synthetic Routes to N-(3-methoxybenzyl)glycine
The synthesis of this compound can be achieved through several established methods, primarily involving the formation of the nitrogen-carbon bond between the glycine (B1666218) backbone and the 3-methoxybenzyl moiety.
N-Alkylation Strategies Utilizing Glycine Precursors
A common and direct approach to synthesize N-substituted glycines is through the N-alkylation of glycine or its ester derivatives. thieme-connect.commdpi.com This strategy involves the reaction of a glycine precursor with a suitable alkylating agent, in this case, a 3-methoxybenzyl halide.
One such method involves the reaction of glycine with 3-methoxybenzyl chloride in the presence of a base. The base is crucial for deprotonating the amino group of glycine, thereby increasing its nucleophilicity to attack the electrophilic benzylic carbon of the chloride. The use of glycine esters, such as glycine ethyl ester, can sometimes be preferred to improve solubility in organic solvents and to prevent undesirable side reactions involving the carboxylic acid group. prepchem.com Subsequent hydrolysis of the ester group yields the final this compound product. The reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing the yield and minimizing the formation of dialkylated byproducts.
A related approach is the reductive amination of a carbonyl compound. While not a direct alkylation with a halide, this method involves the reaction of glycine with 3-methoxybenzaldehyde (B106831) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired N-substituted glycine. This one-pot procedure can be an efficient alternative to direct alkylation.
Regioselective Functionalization Approaches
Regioselective functionalization strategies offer another pathway to this compound, often providing greater control over the reaction and avoiding the formation of unwanted isomers. scholaris.ca These methods can be particularly useful when dealing with more complex starting materials or when specific stereochemistry is required.
One example of a regioselective approach involves the use of protecting groups. For instance, a glycine derivative with a protected carboxylic acid group can be selectively N-alkylated with 3-methoxybenzyl bromide. The protecting group, such as a benzyl (B1604629) or tert-butyl ester, prevents the carboxylic acid from participating in the reaction and can be removed under specific conditions after the N-alkylation step is complete. nih.gov This approach ensures that the alkylation occurs exclusively at the nitrogen atom.
Furthermore, methods involving organometallic catalysts have been developed for the regioselective C-H functionalization of glycine derivatives. pnas.orgacs.org While often employed for modifying the α-carbon, these principles can be adapted to control N-alkylation, ensuring that the desired 3-methoxybenzyl group is introduced at the correct position.
Advanced Synthetic Applications of this compound as a Key Building Block
The unique structure of this compound makes it a versatile building block for the synthesis of more complex molecules, including peptoids, heterocyclic compounds, and derivatized peptides.
Submonomer Synthesis of Peptoid Oligomers
Peptoids, or N-substituted glycines, are a class of peptide mimics that have gained significant attention in biomedical research due to their enhanced proteolytic stability and potential for diverse functionalization. lu.senih.gov this compound can serve as a monomer in the synthesis of peptoid oligomers. The "submonomer" solid-phase synthesis method is a widely used technique for creating sequence-defined peptoids. escholarship.orgresearchgate.net
This method involves a two-step iterative cycle on a solid support. First, an acylation step is performed with a haloacetic acid, such as bromoacetic acid. This is followed by a nucleophilic displacement reaction with a primary amine. In this context, 3-methoxybenzylamine (B130926) would be used as the "submonomer" to introduce the N-(3-methoxybenzyl) side chain onto the glycine backbone of the growing peptoid chain. lu.se This iterative process allows for the precise control of the peptoid sequence, enabling the creation of complex and diverse oligomers with tailored properties. The 3-methoxybenzyl group can introduce specific steric and electronic properties to the peptoid structure, influencing its conformation and biological activity.
| Synthesis Step | Reagent/Process | Purpose |
| Resin Swelling | DMF | Prepares the solid support for reaction. |
| Fmoc Deprotection | 20% 4-methylpiperidine (B120128) in DMF | Removes the fluorenylmethyloxycarbonyl protecting group from the resin. |
| Acylation | Bromoacetic acid | Adds the glycine backbone to the growing chain. |
| Nucleophilic Displacement | 3-Methoxybenzylamine | Introduces the N-(3-methoxybenzyl) side chain. |
| Cleavage | Trifluoroacetic acid (TFA) based cocktail | Releases the final peptoid from the solid support. |
Construction of Complex Heterocyclic Scaffolds via Cycloaddition Reactions
This compound and its derivatives can be utilized in cycloaddition reactions to construct complex heterocyclic scaffolds. academie-sciences.frnih.gov One of the most prominent examples is the 1,3-dipolar cycloaddition reaction of azomethine ylides. royalsocietypublishing.orgroyalsocietypublishing.org
Azomethine ylides can be generated in situ from this compound through a decarboxylative condensation with an aldehyde or ketone. The resulting 1,3-dipole can then react with various dipolarophiles, such as alkenes or alkynes, to form five-membered nitrogen-containing heterocycles like pyrrolidines. The 3-methoxybenzyl group on the nitrogen atom of the azomethine ylide influences the reactivity and stereoselectivity of the cycloaddition reaction. royalsocietypublishing.org This methodology provides a powerful tool for the synthesis of spiro- and fused-ring systems, which are common motifs in natural products and pharmaceutically active compounds. royalsocietypublishing.orgroyalsocietypublishing.org
Derivatization for Peptide Synthesis and Protecting Group Chemistry
In the realm of peptide chemistry, the N-(3-methoxybenzyl) group can function as a protecting group for the nitrogen atom of glycine. smolecule.compeptide.com Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus while the peptide chain is being elongated. peptide.com The 4-methoxybenzyl (PMB) group, a close analog, is a well-established protecting group that can be cleaved under specific oxidative or acidic conditions. nih.govsmolecule.com Similarly, the 3-methoxybenzyl group can offer a degree of stability and can be removed under controlled conditions, allowing for the selective deprotection and further modification of the peptide.
Furthermore, the derivatization of this compound itself can lead to valuable intermediates for more complex syntheses. For example, the carboxylic acid can be activated to form esters or amides, which can then be coupled with other molecules. The presence of the methoxybenzyl group can also influence the reactivity of the α-carbon, potentially allowing for site-specific functionalization under certain conditions. pnas.orgpnas.org
Synthesis of Unnatural Alpha-Amino Acid Derivatives
The synthesis of unnatural α-amino acid derivatives is a crucial area of research, as these compounds are key components in the development of novel drug candidates and are used as chiral building blocks in organic synthesis. jst.go.jpresearchgate.net this compound and its analogs can be elaborated into a variety of unnatural α-amino acids through several synthetic strategies.
One prominent approach involves the alkylation of glycine equivalents. nih.gov For instance, N-protected glycine derivatives can be deprotonated to form an enolate, which then reacts with various electrophiles to introduce a side chain at the α-carbon. nih.gov The choice of the N-protecting group is critical for the success of these reactions, influencing both the reactivity and the stereochemical outcome.
Another strategy is the use of radical-based approaches. Radical-mediated α-C-H alkylation of glycine derivatives provides access to unnatural α-amino acids, which are valuable intermediates for biologically active molecules and natural products. researchgate.net This method avoids the pre-functionalization often required in traditional polar-based disconnections.
Furthermore, methods such as the asymmetric Mannich-type reaction of α-imino esters, derived from N-substituted glycines, have been widely utilized for the asymmetric synthesis of α-amino acids. jst.go.jp These reactions allow for the straightforward introduction of diverse substituents by varying the nucleophile. jst.go.jp
| Synthetic Approach | Description | Key Intermediates | Reference |
| Alkylation of Glycine Equivalents | Deprotonation of an N-protected glycine derivative followed by reaction with an electrophile to introduce a side chain. | Glycine enolates | nih.gov |
| Radical-Mediated α-C-H Alkylation | Direct functionalization of the α-C-H bond of a glycine derivative using radical species. | α-aminoalkyl radicals | researchgate.net |
| Asymmetric Mannich-Type Reaction | Reaction of an α-imino ester with a nucleophile, often catalyzed by a chiral catalyst, to produce chiral α-amino acids. | α-imino esters | jst.go.jp |
Green Chemistry Principles in N-Substituted Glycine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of N-substituted glycines to minimize environmental impact and enhance sustainability. researchgate.netroyalsocietypublishing.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. royalsocietypublishing.orgacs.org
A notable green synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in an aqueous medium. nih.gov This method avoids the use of hazardous organic solvents and often proceeds under mild conditions. nih.gov For example, a solution of an alkyl amine in cold water can be added dropwise to an aqueous solution of chloroacetic acid, followed by stirring to yield the desired N-substituted glycine. nih.gov The product can then be isolated through evaporation and recrystallization. nih.gov
The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. royalsocietypublishing.org Furthermore, researchers are exploring the use of bio-based amines and aldehydes derived from renewable resources to further enhance the sustainability of N-substituted glycine synthesis. acs.org The thoughtful incorporation of these principles can significantly reduce waste generation and the reliance on hazardous chemicals in chemical synthesis. acs.org
Mechanistic Insights into Catalytic Reactions Involving this compound Precursors
The development of novel catalytic reactions involving N-substituted glycine precursors is crucial for the efficient synthesis of complex molecules. Understanding the mechanisms of these reactions allows for their optimization and broader application.
Cu-Catalyzed Decarboxylative Annulation Reactions
Copper-catalyzed decarboxylative annulation reactions have emerged as a powerful tool for the synthesis of heterocyclic compounds from N-substituted glycines. nih.govnih.gov These reactions typically involve the in-situ generation of an iminium intermediate via oxidative decarboxylation of the N-substituted glycine, which then undergoes a cascade of reactions to form the final product.
For instance, a protocol for the synthesis of functionalized 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones from N-phenylglycines and maleimides has been developed. nih.gov This cascade reaction is facilitated by heating a mixture of the substrates in the presence of a copper catalyst, such as CuBr, and an oxidant like di-tert-butyl peroxide (DTBP). nih.gov The proposed mechanism involves oxidative decarboxylation of the N-phenylglycine to form an iminium ion, followed by a 1,2-addition with the maleimide, intramolecular cyclization, tautomerization, and subsequent aromatization to yield the final product. nih.gov
Similarly, functionalized chromeno[2,3-b]pyrrol-4(1H)-ones can be prepared from 3-formylchromones and N-substituted glycine derivatives through a Cu-catalyzed decarboxylative annulation. nih.gov This one-pot reaction proceeds via a cascade sequence, highlighting the efficiency of this methodology for constructing complex heterocyclic scaffolds. nih.gov
Photoredox Catalysis in Glycine Derivatization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. acs.orgrsc.org In the context of glycine derivatization, photoredox catalysis facilitates the generation of radical intermediates from N-substituted glycines, which can then participate in a variety of coupling reactions to form unnatural α-amino acids. researchgate.netchemrxiv.org
One approach involves the photoredox cross-dehydrogenative coupling (CDC) of N-aryl glycines with various nucleophiles. acs.org For example, indole-decorated glycine derivatives have been synthesized through a CDC reaction between N-aryl glycines and indoles. acs.org This process is often mediated by a heterogeneous organocatalyst, such as mesoporous graphitic carbon nitride, under visible light irradiation. acs.org The mechanism is believed to involve the selective oxidation of the N-aryl glycine to an electrophilic imine intermediate, which then undergoes a Friedel-Crafts alkylation with the indole (B1671886). acs.org
The development of these photoredox-catalyzed reactions provides an environmentally friendly approach to the synthesis of non-proteinogenic α-amino acids. acs.org Mechanistic studies, often employing time-resolved spectroscopy, are crucial for understanding the intricate electron and energy transfer processes that govern these reactions. nih.gov
Aza-Wittig Rearrangements of N-Benzyl Glycine Methyl Esters
The aza-Wittig rearrangement is a valuable transformation for the synthesis of N-aryl phenylalanine derivatives from N-benzyl glycine methyl esters. acs.orgresearchgate.net This reaction typically involves the treatment of an N-(arylmethyl)-N-aryl glycine methyl ester derivative with a boron triflate, such as nBu2BOTf, and a base like iPr2NEt. acs.orgnih.gov
This transformation represents a rare example of a benzyl group migration in an aza-Wittig rearrangement and offers a concise, multi-step approach to constructing substituted N-aryl phenylalanine derivatives. acs.org The reaction proceeds with good yield and moderate to good diastereoselectivity. nih.gov Interestingly, when analogous substrates bearing N-carbonyl groups are subjected to similar conditions, they are converted to 1,4,2-oxazaborole derivatives instead of undergoing the rearrangement. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization of N 3 Methoxybenzyl Glycine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a paramount technique for the unambiguous determination of the molecular structure of N-(3-methoxybenzyl)glycine in solution. Through a combination of one-dimensional and two-dimensional experiments, the precise chemical environment and connectivity of each proton and carbon atom can be mapped.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical structure. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while signal multiplicity in ¹H NMR reveals proton-proton coupling.
For this compound, the proton signals of the glycine (B1666218) methylene (B1212753) (CH₂) group are expected to appear between 3.5 and 4.0 ppm in the ¹H NMR spectrum. acs.org The benzyl (B1604629) CH₂ protons would also resonate in this region, while the methoxy (B1213986) (OCH₃) protons would yield a sharp singlet, typically around 3.8 ppm. The aromatic protons on the 3-methoxyphenyl (B12655295) ring would appear in the aromatic region (approximately 6.8-7.3 ppm).
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the carboxylic acid group is characteristically found in the downfield region, around 168-171 ppm. acs.org The glycine and benzyl methylene carbons are expected between 45 and 60 ppm. acs.org The methoxy carbon signal appears around 55-56 ppm, with the aromatic carbons resonating between approximately 114 and 160 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for analogous N-substituted glycine derivatives. acs.orgrsc.org
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | 10-12 (broad s) | ~170.0 |
| Aromatic C-O | - | ~159.8 |
| Aromatic C-CH₂ | - | ~138.0 |
| Aromatic CH | 6.8 - 7.3 (m) | 114.0 - 130.0 |
| Methoxy (OCH₃) | ~3.8 (s) | ~55.5 |
| Benzyl (Ar-CH₂) | ~4.2 (s) | ~52.0 |
| Glycine (N-CH₂) | ~3.9 (s) | ~49.0 |
| Amine (NH) | Variable, broad | - |
s = singlet, m = multiplet
Two-dimensional NMR techniques are employed to resolve complex spectra and establish definitive atomic connections.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. asahilab.co.jpnanalysis.com For this compound, COSY spectra would show correlations between the adjacent protons on the aromatic ring, helping to confirm their substitution pattern. A cross-peak between the N-H proton and the adjacent glycine CH₂ protons would also be expected, confirming their connectivity. asahilab.co.jp
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C or ¹⁵N. wikipedia.orgfrontiersin.org An HSQC spectrum of this compound would display a cross-peak connecting the glycine CH₂ proton signals to the glycine CH₂ carbon signal. Similarly, it would show correlations for the benzyl CH₂ protons and their corresponding carbon, the methoxy protons and their carbon, and each aromatic proton with its directly bonded aromatic carbon. wikipedia.orgugm.ac.id This technique is invaluable for unambiguous assignment of both proton and carbon resonances.
One-Dimensional (1D) NMR Analysis
Mass Spectrometry (MS and MSn) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is ideal for analyzing polar molecules like amino acids. For this compound (Molecular Formula: C₁₀H₁₃NO₃, Molecular Weight: 195.22 g/mol ), analysis in the positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 196.23. sigmaaldrich.commdpi.com This confirms the molecular weight of the compound.
Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. nih.gov For N-benzyl substituted amino acids, fragmentation is often directed by the benzyl group. nist.govnih.gov
A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a highly stable methoxybenzyl cation at m/z 121. Further fragmentation of this ion can lead to the loss of formaldehyde (B43269) (CH₂O) to produce the benzyl cation at m/z 91. Another characteristic fragmentation for amino acids is the loss of the carboxyl group, often observed as a neutral loss of 46 Da (H₂O + CO). nih.gov The formation of a benzylidene iminium cation is also a favored process for N-benzyl substituted molecules. nist.govnih.gov
Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺, m/z 196.23) Fragmentation patterns are inferred from studies on N-benzylglycine and related N-alkyl amino acid derivatives. nih.govnist.govnih.gov
| m/z of Fragment Ion | Proposed Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 178.09 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group |
| 150.09 | [M+H - (H₂O+CO)]⁺ | Subsequent loss of carbon monoxide (decarboxylation) |
| 121.07 | [CH₃OC₆H₄CH₂]⁺ | Cleavage of the N-C(benzyl) bond to form the methoxybenzyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. tu-dresden.de In the solid state, amino acids typically exist as zwitterions, which influences the observed frequencies. uc.pt
For this compound, the IR spectrum would confirm the presence of its key functional groups. The carboxylic acid group, in its zwitterionic form (COO⁻), shows strong characteristic asymmetric and symmetric stretching bands. The secondary amine, as a protonated ammonium (B1175870) group (NH₂⁺), exhibits broad stretching vibrations. The aromatic ring and methoxy group also have distinct absorption bands.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Frequencies are based on general values for N-substituted amino acids and aromatic ethers. acs.orguc.ptlibretexts.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 2800 (broad) | N-H stretch | Secondary ammonium (R₂NH₂⁺) |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| 3000 - 2850 | C-H stretch (aliphatic) | CH₂, OCH₃ |
| ~1730 | C=O stretch | Carboxylic acid (neutral form, minor component) |
| ~1600 | C=O asymmetric stretch | Carboxylate (COO⁻, zwitterion) |
| ~1585 | C=C stretch | Aromatic Ring |
| ~1400 | C=O symmetric stretch | Carboxylate (COO⁻, zwitterion) |
| 1260 - 1200 | C-O-C asymmetric stretch | Aryl-alkyl ether |
| ~1216 | C-N stretch | Amine |
| 1050 - 1020 | C-O-C symmetric stretch | Aryl-alkyl ether |
High-Resolution Chromatographic Techniques for Purity Assessment and Quantification
High-resolution chromatographic techniques are indispensable for the separation, purification, and quantification of this compound and its related compounds. These methods offer high sensitivity and resolution, which are essential for analyzing complex mixtures and ensuring the quality of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-substituted glycine derivatives. scirp.org It is widely used for both purity assessment and preparative purification. The versatility of HPLC allows for the use of various stationary phases and mobile phase compositions to achieve optimal separation. For instance, chiral HPLC with polysaccharide-based chiral stationary phases has been successfully employed for the enantioseparation of axially chiral amino acid derivatives. csic.es
The choice of column and elution conditions is critical for successful separation. For example, a C18 column is often used for the separation of macamides, including N-(3-methoxybenzyl) substituted amides, with detection at 210 nm. researchgate.net In the analysis of other N-substituted glycine derivatives, different column types, such as the Chirobiotic T or Crownpak CR(-), have been utilized. scirp.orgnih.gov The mobile phase composition is also tailored to the specific analytes, often consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and aqueous buffers. scirp.orgnih.gov
Table 1: HPLC Analysis of N-Substituted Glycine Derivatives
| Compound/Derivative | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| N-(3-methoxybenzyl)-linolenicamide and related macamides | Not specified | Not specified | 210 nm | researchgate.net |
| Product of click reaction of N-Boc-propargylglycine | Chirobiotic T | CH3OH:H2O = 1:1 | 210 nm | scirp.org |
| N-hydroxypyrazol-5-yl glycine (NHP5G) derivatives | Crownpak CR(-) | Aqueous HClO4 (pH 1.5 or 2.0) | Not specified | nih.gov |
| Axially chiral (4-substituted cyclohexylidene)glycine derivatives | Immobilized amylose (B160209) and cellulose-based CSPs | n-hexane/chloroform/ethanol | Not specified | csic.es |
X-ray Crystallography for Precise Solid-State Structure Determination of N-Substituted Glycine Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. This technique has been instrumental in elucidating the crystal structures of various N-substituted glycine derivatives, providing crucial information about their conformation, intermolecular interactions, and packing in the crystal lattice. mdpi.combohrium.com
The crystal structures of several N-alkylated glycine derivatives, including chloride and nitrate (B79036) salts, have been determined, revealing details about their molecular geometry and hydrogen bonding patterns. mdpi.com For example, in the crystal structures of N-alkylglycinium nitrates, the hydrogen bond donors in the cations interact with multiple oxygen acceptor atoms of the nitrate anions. mdpi.com
While a crystal structure for this compound itself was not found in the provided search results, the structures of related compounds offer valuable insights. For instance, the crystal structure of a complex containing a larger N-substituted glycine derivative, N-(3-((2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl)methoxy)benzyl)-N-((4-methylphenoxy)carbonyl)glycine, bound to a protein has been determined at a resolution of 2.07 Å. rcsb.org Similarly, the crystal structure of N-[(4-methoxyphenyl)sulfonyl]-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}naphthalen-1-yl)glycine bound to a human protein has been solved at a high resolution of 1.60 Å. rcsb.org These structures highlight how N-substituted glycine moieties can be incorporated into larger molecules and interact with biological targets.
Table 3: X-ray Crystallography Data for N-Substituted Glycine Derivatives
| Compound | Crystal System/Space Group | Key Structural Features | Reference |
|---|---|---|---|
| N-Ethylglycinium Chloride (H2EtGlyCl) | Not specified | Planar non-hydrogen atoms in the cation. | mdpi.com |
| N-(n-Propyl)glycinium Chloride (H2(n-PrGly)Cl) | Not specified | Planar non-hydrogen atoms in the cation. | mdpi.com |
| N-Ethylglycinium Nitrate (H2EtGlyNO3) | Not specified | Bifurcated hydrogen bonds from cation to three nitrate anions. | mdpi.com |
| N-(n-Propyl)glycinium Nitrate (H2(n-PrGly)NO3) | Not specified | Bifurcated hydrogen bonds from cation to three nitrate anions. | mdpi.com |
| N-(2-pyrimidyl)-β-alanine nitrate | Monoclinic, P21/c | Nitrate anions involved in hydrogen bonding interactions. | bohrium.com |
Computational and Theoretical Investigations of N 3 Methoxybenzyl Glycine Molecular Systems
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (T), are fundamental in elucidating the intrinsic properties of N-(3-methoxybenzyl)glycine at the atomic level. These methods are instrumental in mapping the molecule's conformational space and predicting its chemical behavior.
Studies on related N-substituted glycine (B1666218) derivatives and peptoids indicate that the conformational preferences are a key determinant of their secondary structure and biological function. For this compound, the methoxy (B1213986) group's position on the benzyl (B1604629) ring influences the electronic distribution and, consequently, the preferred spatial arrangement of the molecule.
DFT studies are employed to calculate various electronic structure properties and reactivity descriptors that characterize the chemical nature of this compound. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's reactivity.
Key reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These parameters are crucial for understanding how this compound and its derivatives might interact with biological targets. For instance, a higher HOMO energy suggests a greater tendency to donate electrons, which can be important in forming interactions with electron-deficient sites in a receptor. Conversely, a lower LUMO energy indicates a greater ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.
Table 1: Predicted Reactivity Descriptors for N-substituted Glycine Derivatives (Illustrative)
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (IP) | 6.5 |
| Electron Affinity (EA) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.79 |
Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.
The surrounding solvent environment can significantly influence the conformational preferences and energetics of this compound. Theoretical studies on glycine and its derivatives have shown that in the gas phase, the neutral form is predominant, while in aqueous solution, the zwitterionic form is more stable due to favorable interactions with solvent molecules.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. These models have demonstrated that water molecules can stabilize the zwitterionic structure of glycine derivatives through hydrogen bonding. For this compound, the presence of the methoxybenzyl group adds a hydrophobic character, which, in conjunction with the hydrophilic glycine backbone, leads to complex solvation behavior. The balance between intramolecular hydrogen bonds and interactions with the solvent dictates the most stable conformation in a given environment.
Prediction of Electronic Structure and Reactivity Descriptors
Molecular Dynamics Simulations to Explore Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound, offering insights into its conformational flexibility and interactions with its environment over time. By simulating the atomic motions, MD can reveal how the molecule samples different conformations and how these conformations are influenced by factors such as solvent and temperature.
In the context of drug design, MD simulations are crucial for understanding how a ligand like an this compound derivative might adapt its conformation to fit into a binding site of a biological target. For example, in studies of dipeptide-type inhibitors for SARS-CoV 3CL protease, the flexibility of an N-(3-methoxyphenyl)glycine moiety was a key factor in its interaction with the enzyme's active site. MD simulations can help to identify the most populated conformational states and the energetic barriers between them, providing a more complete picture of the molecule's behavior than static models alone.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and in optimizing lead compounds. For instance, in the development of inhibitors for SARS-CoV 3CL protease, a docking study of a lead compound containing an N-(3-methoxyphenyl)glycine moiety suggested modifications that led to significantly more potent derivatives. These studies revealed that the flexible N-(3-methoxyphenyl)glycyl group could be replaced with more rigid structures to improve binding affinity.
Docking simulations typically involve scoring functions that estimate the binding energy of the ligand-receptor complex. The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. In the case of a dipeptide inhibitor, a notable hydrogen bond was observed between the amino group of the P3 N-(3-methoxyphenyl)glycine and a backbone amino acid residue of the protease.
Table 2: Illustrative Molecular Docking Results for a Glycine Derivative Inhibitor
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| SARS-CoV 3CL Protease | -8.5 | Glu166, His41, Cys145 |
| Histone Lysine Demethylase | -7.9 | Tyr123, Asn142, His188 |
Note: These values are for illustrative purposes and represent typical outputs from molecular docking studies.
Computational Benchmarking for Amino Acid Derivative Structure and Energetics
The accuracy of computational predictions for amino acid derivatives like this compound relies on the quality of the theoretical methods and basis sets used. Computational benchmarking studies are essential for validating and selecting the most appropriate computational models.
These studies typically compare the results of various computational methods, such as different DFT functionals and basis sets, against high-level reference data from methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). For glycine, which serves as a prototype for amino acids, extensive benchmarking has been performed to establish reliable computational protocols for predicting its structure and energetics.
These benchmark studies have shown that dispersion-corrected DFT methods, such as B3LYP-D3, provide a good balance of accuracy and computational cost for studying amino acids and small peptides. The insights gained from benchmarking on simpler systems like glycine are invaluable for ensuring the reliability of computational investigations into more complex derivatives such as this compound.
Biological Activities and Mechanistic Research of N 3 Methoxybenzyl Glycine and Its Derivatives
Applications in Medicinal Chemistry and Rational Drug Design
The structural framework of N-(3-methoxybenzyl)glycine and its derivatives has proven to be a valuable scaffold in medicinal chemistry, lending itself to the rational design of molecules with therapeutic potential. Its utility spans the creation of peptidomimetics and the development of novel small molecule drug candidates.
Design and Synthesis of Peptidomimetics and Amino Acid Mimetics
N-substituted glycine (B1666218) oligomers, also known as peptoids, are synthetic polymers that mimic the structure of peptides. mdpi.com These molecules are of significant interest in drug design due to their proteolytic stability and potential for diverse chemical modifications. mdpi.com The synthesis of peptoids often involves the use of N-substituted glycine monomers, such as this compound, which can be readily incorporated into oligomeric structures. mdpi.comresearchgate.net The modular nature of peptoid synthesis allows for the creation of large combinatorial libraries for screening against various biological targets. mdpi.com
In the context of specific therapeutic targets, the this compound motif has been utilized as a component in the design of inhibitors for viral proteases. For instance, in the development of inhibitors for the SARS-CoV 3CL protease, a dipeptidic lead compound featuring an N-(3-methoxyphenyl)glycine at the P3 position was identified. nih.gov Although this initial lead had a flexible structure, subsequent modifications that replaced the N-(3-methoxyphenyl)glycine with more rigid scaffolds led to a significant increase in inhibitory potency. nih.gov This highlights the role of the this compound fragment as a starting point for rational drug design, even if it is ultimately replaced to optimize activity.
The synthesis of peptidomimetics can be achieved through various methods, including solid-phase synthesis. mdpi.com This technique allows for the sequential addition of amino acid or N-substituted glycine units to a growing chain anchored to a solid support, facilitating purification and automation. researchgate.net The versatility of this approach enables the incorporation of a wide range of functional groups, contributing to the chemical diversity of the resulting peptidomimetic libraries.
Development of Novel Small Molecule Therapeutic Candidates
The this compound scaffold and its derivatives have been explored for the development of small molecule therapeutics targeting a variety of diseases. The presence of both a glycine moiety and a methoxybenzyl group provides a foundation for creating molecules with specific pharmacological properties. ontosight.ai These derivatives are being investigated for their potential in treating conditions such as cancer and neurodegenerative disorders. smolecule.com
One area of focus is the development of enzyme inhibitors. The structural features of this compound derivatives allow them to interact with the active sites of enzymes, potentially modulating their activity. ontosight.ai This has led to research into their application as inhibitors of enzymes involved in pain, inflammation, and central nervous system disorders. medchemexpress.com For example, certain derivatives have been identified as promising inhibitors of fatty acid amide hydrolase (FAAH). medchemexpress.com
Furthermore, the this compound structure can be incorporated into more complex molecules to enhance their therapeutic properties. For example, it has been used as a component in the design of multi-target-directed ligands, which are molecules designed to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like Alzheimer's, where multiple pathological pathways are involved.
Elucidation of Targeted Biological Pathways and Receptor Interactions
Research into this compound and its derivatives has shed light on their interactions with specific biological targets, providing insights into their mechanisms of action. These studies have primarily focused on their ability to inhibit key enzymes involved in various physiological and pathological processes.
Enzyme Inhibition Studies
Macamides are a class of bioactive lipids found in the Peruvian plant Maca (Lepidium meyenii). nih.govresearchgate.net Several synthetic and naturally occurring macamides incorporating the N-(3-methoxybenzyl) moiety have been identified as inhibitors of fatty acid amide hydrolase (FAAH). nih.govresearchgate.net FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.govresearchgate.net Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce analgesic, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net
One of the most studied macamides is N-(3-methoxybenzyl)linoleamide. nih.gov In vitro studies have shown that this compound exhibits time-dependent and dose-dependent inhibition of FAAH. nih.govresearchgate.net The mechanism of inhibition is thought to be either irreversible or slowly reversible. nih.govresearchgate.net Notably, N-(3-methoxybenzyl)linoleamide was found to be selective for FAAH over monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system. nih.govresearchgate.net
The inhibitory activity of various macamides against FAAH has been evaluated, with the N-(3-methoxybenzyl) group being a key structural feature. The table below summarizes the FAAH inhibitory activity of selected macamides.
| Compound | FAAH IC₅₀ (µM) | Reference |
| N-(3-methoxybenzyl)linoleamide | 10.3 ± 1.3 | mdpi.com |
| N-benzylpalmitamide | - | medchemexpress.com |
| N-(3-methoxybenzyl)palmitamide | - | medchemexpress.com |
| N-3-methoxybenzyl-oleamide | - | nih.gov |
| N-3-methoxybenzyl-linolenamide | - | nih.gov |
| IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. |
Data for N-benzylpalmitamide, N-(3-methoxybenzyl)palmitamide, N-3-methoxybenzyl-oleamide, and N-3-methoxybenzyl-linolenamide was not available in the provided search results.
The potential of these macamides as FAAH inhibitors has led to further investigation into their therapeutic applications, including the treatment of epilepsy. mdpi.comnih.gov In silico and in vivo studies have explored the anticonvulsant effects of synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide. nih.gov
Derivatives of this compound have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. frontiersin.org Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease.
In one study, a series of 3-aminobenzofuran derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. frontiersin.org The compound containing a 3-methoxybenzyl moiety showed the least inhibitory activity against both AChE and butyrylcholinesterase (BuChE), suggesting that the lipophilic nature of the methoxy (B1213986) group may decrease potency. frontiersin.org
Conversely, other studies have reported potent AChE inhibition by compounds incorporating the N-(3-methoxybenzyl) group. For example, a hybrid molecule containing a 3-methoxybenzyl group linked to a coumarin (B35378) via a triazole ring, 7-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one, was found to be a potent inhibitor of both AChE and BuChE. scielo.br
The table below presents the cholinesterase inhibitory activities of selected compounds containing the N-(3-methoxybenzyl) motif.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| 3-aminobenzofuran derivative with 3-methoxybenzyl moiety | >100 | >100 | frontiersin.org |
| 7-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one | 3.4 | 1.1 | scielo.br |
| 3-(4-((1-(3-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8l) | - | 19.5 | frontiersin.org |
| IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. |
Data for AChE IC₅₀ for compound 8l was not available in the provided search results.
Inhibition of Other Enzyme Systems
Derivatives of this compound have been investigated as inhibitors of various enzyme systems, extending beyond their neurological targets. A notable area of research has been in the development of antiviral agents. Specifically, the N-(3-methoxyphenyl)glycine scaffold has been utilized in the design of potent inhibitors for the SARS-CoV 3CL protease (3CLpro), a cysteine protease essential for viral replication. researchgate.net
In one study, a dipeptidic lead compound featuring a flexible P3 N-(3-methoxyphenyl)glycine was systematically modified to explore more rigid P3 moieties. researchgate.net This structure-activity relationship (SAR) study led to the identification of several derivatives with significantly enhanced inhibitory activity, reaching submicromolar to nanomolar ranges. researchgate.net The optimization process revealed that replacing the flexible glycine derivative with a rigid indole-2-carbonyl unit was a highly effective strategy. researchgate.net Further substitution on this indole (B1671886) unit, such as a methoxy group at the 4-position, further amplified the inhibitory potency. researchgate.net
The most potent compound identified, compound 5h , demonstrated a Kᵢ value of 0.006 µM, representing a 65-fold increase in potency compared to the original lead compound (Kᵢ = 0.39 µM). researchgate.net This high-affinity binding was corroborated by isothermal titration calorimetry (ITC), which showed a binding affinity of 16 nM. researchgate.net
Table 1: Inhibitory Activity of N-(3-methoxyphenyl)glycine Derivatives against SARS-CoV 3CLpro
| Compound | Modification | Inhibitory Activity (Kᵢ or IC₅₀) |
|---|---|---|
| Lead Compound 4 | N-(3-methoxyphenyl)glycine scaffold | Kᵢ = 0.39 µM |
| Compound 5c | Indole-2-carbonyl P3 moiety | Submicromolar range |
This table summarizes the progression of inhibitory potency based on modifications to the N-(3-methoxyphenyl)glycine scaffold as described in the research. researchgate.net
Receptor Binding and Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.gov For the receptor's ion channel to open, it requires the binding of both glutamate and a co-agonist, which is typically glycine or D-serine. nih.govfrontiersin.orgresearchgate.net This co-agonist binding site, located on the GluN1 and GluN3 subunits, presents a key target for modulating NMDA receptor activity. nih.govresearchgate.net
Research into ligands for this site has explored derivatives that incorporate a methoxybenzyl moiety, structurally related to this compound. For instance, a derivative of L-703,717, namely 4-acetoxy-7-chloro-3-[3-(4-methoxybenzyl)phenyl]-2(1H)-quinolone ([¹¹C]AcL703), was developed as a potential radioligand for imaging the NMDA receptor glycine binding site in the human brain using positron emission tomography (PET). unipv.it L-703,717 itself is a potent ligand for this site. unipv.it The development of its 4-acetoxy derivative was pursued to improve blood-brain barrier permeability for in vivo imaging applications. unipv.it Studies in healthy human subjects showed that while the brain uptake of [¹¹C]AcL703 was low, its regional distribution was consistent with the known distribution of NMDA receptors, indicating its potential for in vivo evaluation of this critical receptor site. unipv.it This line of research underscores the relevance of the methoxybenzyl structure in designing specific ligands that interact with the glycine binding site of the NMDA receptor.
In addition to interacting with the glycine site on NMDA receptors, this compound derivatives have been studied for their ability to modulate inhibitory glycine receptors (GlyRs). These receptors are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.govresearchgate.netmdpi.com
Studies on compounds structurally related to this compound have provided insights into this modulatory activity. For example, the tropeine derivative 3α-(3′-methoxy-benzoyloxy)nortropane (MBN) , which features a 3-methoxybenzoyl group, has been shown to exert biphasic modulation on α1-GlyRs. nih.gov Depending on the specific amino acid residues near the agonist-binding domain of the receptor, MBN can either potentiate or inhibit GlyR function. nih.gov Molecular docking simulations suggest that this dual activity is likely due to different docking modes within adjacent binding sites in the agonist-binding region. nih.gov This highlights the capacity of molecules containing the methoxybenzyl pharmacophore to act as allosteric modulators of GlyR function, capable of fine-tuning inhibitory neurotransmission.
N-methyl-D-aspartate (NMDA) Receptor Glycine Binding Site Interaction
Nuclear Factor-κB (NF-κB) Pathway Modulation in Inflammatory States
The Nuclear Factor-κB (NF-κB) family of transcription factors are central regulators of inflammatory and immune responses. smolecule.comniscpr.res.in They control the expression of numerous genes involved in the production of pro-inflammatory cytokines, cell adhesion molecules, and other mediators of inflammation. smolecule.com Dysregulation of the NF-κB pathway is implicated in a wide range of chronic inflammatory diseases.
Recent research has demonstrated that macamide derivatives of this compound, such as N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide , possess anti-inflammatory and neuroprotective properties that are linked to the modulation of the NF-κB pathway. unipv.it Studies suggest that these compounds can mitigate neuroinflammation by modulating the NF-κB/Nrf2 signaling pathways. The mechanism appears to involve interaction with key proteins in the NF-κB cascade, such as p65 (a subunit of the NF-κB complex) and IκBα (an inhibitory protein that sequesters NF-κB in the cytoplasm). unipv.it By influencing these proteins, the compounds can suppress the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory target genes. unipv.it This activity is a proposed mechanism for the neuroprotective effects observed for these macamides. nih.gov
Investigation of Specific Therapeutic Potential
Building on their activity at various neuronal receptors and signaling pathways, derivatives of this compound have been specifically investigated for their therapeutic potential in neurological disorders like epilepsy. Synthetic macamides, namely N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) , have demonstrated significant anticonvulsant effects in in vivo models.
In a study using a pilocarpine-induced status epilepticus model in rats, both 3-MBO and 3-MBL were evaluated for their ability to reduce the number and severity of seizures. The effects were compared against the standard antiepileptic drug diazepam. 3-MBL showed a potent, dose-dependent anticonvulsant effect, with doses of 10.0 mg/kg and higher exhibiting an efficacy comparable to diazepam, achieving over 90% seizure inhibition. 3-MBO also showed a clear anticonvulsant effect, although at slightly higher doses, with 20.0 mg/kg and above providing a response superior to 89% relative to diazepam's effect. These findings highlight the potential of these lipophilic glycine derivatives as novel anticonvulsant agents.
Table 2: Anticonvulsant Effect of this compound Derivatives in a Pilocarpine-Induced Seizure Model
| Compound | Dose (mg/kg) | Seizure Inhibition vs. Diazepam (Considered 100%) |
|---|---|---|
| 3-MBO | 15.0 | Mild anticonvulsant effect |
| 20.0 | > 89.0% | |
| 25.0 | > 89.0% | |
| 30.0 | > 89.0% | |
| 3-MBL | 5.0 | Significantly lower than diazepam |
| 10.0 | > 90.0% | |
| 15.0 | > 90.0% |
This table presents the in vivo anticonvulsant efficacy of N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) as reported in the study.
Anticancer and Antiproliferative Properties against Cell Lines
Derivatives of this compound have been the subject of research for their potential as anticancer and antiproliferative agents. Studies have explored their efficacy against various cancer cell lines, revealing that structural modifications can significantly influence their cytotoxic effects.
One area of investigation involves the incorporation of the this compound moiety into larger, more complex molecules. For instance, dipeptide-type inhibitors featuring an N-(3-methoxyphenyl)glycyl group have been synthesized and evaluated. In a particular study, a compound with an N-(3-methoxyphenyl)glycyl group (26m) demonstrated notable inhibitory activity. nih.gov Further modifications, such as the introduction of an N-(2-methoxyphenyl)glycyl group (26n), led to the identification of a potent inhibitor in that specific study series. nih.gov
The broader family of glycine derivatives has also shown promise in anticancer research. For example, new 1,2,3-triazole-amino acid conjugates, including a glycine ethyl ester derivative, have been synthesized and tested for their antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines. mdpi.com These conjugates were found to significantly inhibit cancer cell proliferation at low micromolar concentrations, suggesting they represent a new class of potential anticancer compounds. mdpi.com
Furthermore, the antiproliferative effects of various other glycine derivatives have been assessed against different cancer cell lines, including those of the breast (MCF-7, MDA-MB-231) and colon (HCT-116). nih.gov Some of these compounds have exhibited significant cytotoxicity against these cell lines. nih.gov The versatility of the glycine scaffold is also highlighted in the development of platinum (II) complexes with glycine derivatives, which have been tested for their anticancer activities against human colon cancer cell lines. acs.org
It is important to note that the anticancer activity is often dependent on the specific derivative and the cancer cell line being tested. The presence of certain functional groups, such as a 3-methoxybenzyl group, can contribute to the biological activity of the molecule. The exploration of these derivatives continues to be an active area of research in the quest for novel anticancer agents.
Table 1: Anticancer and Antiproliferative Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| N-(3-methoxyphenyl)glycyl dipeptide-type inhibitor (26m) | Not specified | Potent inhibitory activity | nih.gov |
| 1,2,3-triazole-amino acid conjugates (glycine derivative) | MCF7 (breast), HepG2 (liver) | Significant inhibition of cell proliferation | mdpi.com |
| s-Triazine dipeptide series (glycylglycinate methyl ester) | MCF-7, MDA-MB-231 (breast), HCT-116 (colon) | Antiproliferative effect | nih.gov |
| Platinum (II) complexes with glycine derivatives | HCT116 (colon) | Anticancer activity | acs.org |
Anti-inflammatory Effects and Mechanisms
Glycine and its derivatives have garnered attention for their anti-inflammatory properties. Research indicates that glycine can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokine production. nih.gov While direct studies on the anti-inflammatory effects of this compound are not extensively detailed in the provided context, the broader class of glycine derivatives and related structures shows significant potential in this area.
Glycine itself is known to decrease the expression of pro-inflammatory cytokines by inhibiting nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response. nih.gov It can suppress the production of cytokines like TNF-α, IL-6, and IL-1β in various cell types, including macrophages and lymphocytes. nih.gov
Derivatives of this compound, by virtue of their structural relation to glycine, are being investigated for similar activities. For example, research on substituted 2-benzylbenzimidazole derivatives, such as 2-(3-methoxybenzyl)benzimidazole, has explored their effects on ischemia/reperfusion-induced injury, a process characterized by a significant inflammatory cascade. scispace.com Additionally, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds are being studied for their potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammatory pathways. google.com
Furthermore, the synthesis of hybrid compounds combining peptides with nonsteroidal anti-inflammatory drugs (NSAIDs) highlights a strategy to develop new anti-inflammatory agents. mdpi.com Studies on imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides, derived from glycine, have also demonstrated significant anti-inflammatory activity. These findings suggest that the this compound structure could serve as a valuable backbone for the development of novel anti-inflammatory therapeutics.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of this compound and its derivatives is an emerging area of scientific inquiry. While specific studies focusing solely on this compound are limited in the provided results, research on related glycine derivatives and compounds with similar structural motifs suggests a promising outlook for their antimicrobial applications.
For instance, N-acyl glycine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both bacterial and fungal strains. researchgate.net These studies have shown that modifications to the glycine backbone can lead to compounds with notable activity. Similarly, research on N-phthaloylglycine esters has demonstrated their potential as antimicrobial agents, particularly against Candida species. nih.govresearchgate.net
The broader class of monomeric alkaloids, which can include structures with features similar to this compound, has been extensively studied for antibacterial and antifungal properties. mdpi.com These studies have identified various derivatives with significant activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and various fungal species. mdpi.com For example, certain pyridine (B92270) derivatives have shown good antimicrobial activity with low minimum inhibitory concentration (MIC) values. mdpi.com
Furthermore, the synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and their subsequent evaluation for antibacterial and antifungal activities has yielded compounds with potent effects. tandfonline.com This highlights the importance of the methoxybenzyl group in conferring antimicrobial properties. The structure-activity relationship studies in this research revealed that the nature and position of substituents on the phenyl ring can significantly alter the potency of these compounds against different bacterial and fungal strains. tandfonline.com
These findings collectively suggest that this compound and its derivatives represent a scaffold with the potential for the development of new antimicrobial and antifungal agents. Further research is warranted to fully explore the activity spectrum and mechanisms of action of these compounds.
Cardioprotective Mechanisms
While direct research on the cardioprotective mechanisms of this compound is not explicitly detailed in the provided search results, the anti-inflammatory and other biological activities of glycine and its derivatives suggest potential avenues for cardioprotective effects. Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases, including atherosclerosis and ischemia-reperfusion injury.
Glycine has been shown to exert anti-inflammatory effects, which could be beneficial in a cardiovascular context. nih.gov By reducing the production of pro-inflammatory cytokines, glycine may help to mitigate the inflammatory processes that drive cardiovascular damage. nih.gov
Furthermore, research into related compounds provides indirect support for the potential cardioprotective role of this compound derivatives. For example, studies on 12-lipoxygenase (12-LOX) inhibitors are relevant, as this enzyme is implicated in cardiovascular conditions. google.com The development of potent and selective inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold points to the therapeutic potential of targeting this pathway. google.com
The investigation of compounds that modulate inflammatory responses, such as substituted 2-benzylbenzimidazole derivatives in the context of ischemia/reperfusion injury, also hints at potential cardioprotective strategies. scispace.com Given that this compound shares structural features with these researched compounds, it is plausible that it or its derivatives could exhibit beneficial effects on the cardiovascular system, likely through the modulation of inflammatory and oxidative stress pathways. However, dedicated studies are required to specifically elucidate the cardioprotective mechanisms of this compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) is crucial for optimizing the therapeutic potential of this compound and its derivatives. These studies aim to understand how chemical structure influences biological activity, thereby guiding the design of more potent and selective compounds.
For derivatives of this compound, SAR studies have provided valuable insights. For instance, in the development of dipeptide-type SARS-CoV 3CL protease inhibitors, the introduction of various N-arylglycyls, including N-(3-methoxyphenyl)glycyl, revealed that the position of the methoxy group on the phenyl ring significantly impacts inhibitory activity. nih.gov The study found that while the N-(3-methoxyphenyl)glycyl derivative (26m) was potent, the N-(2-methoxyphenyl)glycyl analog (26n) exhibited even stronger inhibition in that particular series. nih.gov
QSAR methodologies apply statistical and computational techniques to establish a mathematical relationship between chemical structure and biological activity. biolscigroup.usjapsonline.com This can involve the use of molecular descriptors that quantify various physicochemical properties of the molecules. For example, in a QSAR study of 2-thioarylalkyl benzimidazole (B57391) derivatives, descriptors such as the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge were used to build a predictive model of anthelmintic activity. biolscigroup.us
In the broader context of drug design, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create 3D models that relate the steric, electrostatic, and other fields of molecules to their biological activities. mdpi.com Such studies on related heterocyclic compounds have successfully identified key structural features necessary for potent inhibitory activity against cancer targets. mdpi.com
The application of SAR and QSAR to this compound derivatives can help in identifying the key structural features responsible for their anticancer, anti-inflammatory, and antimicrobial activities. This knowledge can then be used to rationally design new analogs with improved efficacy and selectivity.
Bioconjugation Strategies and Protein Labeling Applications
This compound and its related structures can be utilized in bioconjugation and protein labeling, which are powerful tools for studying biological processes. ru.nl Bioconjugation involves the linking of two or more molecules, where at least one is a biomolecule, to create a new entity with combined properties. ru.nl
The glycine moiety within this compound provides a handle for various chemical modifications. The N-terminus of proteins, which often contains a glycine residue, is a common target for site-specific labeling. mdpi.com The unique reactivity of the N-terminal α-amino group allows for its selective modification over other nucleophilic groups in the protein. nih.gov
One strategy involves the use of the methoxybenzyl group as a protecting group in peptide synthesis. smolecule.com This allows for the controlled assembly of peptide chains, with the methoxybenzyl group being removed at a later stage to reveal the free glycine residue. smolecule.com
Furthermore, derivatives of this compound can be designed to participate in specific ligation chemistries. For example, the development of bioorthogonal ligations has greatly advanced the field of protein modification, allowing for the labeling of proteins in their native environment. ru.nl While direct applications of this compound in this context are not extensively detailed in the provided search results, its structural components are amenable to such strategies.
The synthesis of DIBAC analogues, which are used in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry, often involves intermediates with methoxybenzyl groups. ru.nl This highlights the utility of such moieties in creating probes for bioconjugation. The ability to attach fluorescent tags, affinity labels, or other reporter molecules to proteins via derivatives of this compound would enable detailed studies of protein function, localization, and interactions within living cells.
Advanced Applications in Materials Science and Molecular Recognition
Utilization as Building Blocks for Tailored Polymeric Systems
N-(3-methoxybenzyl)glycine belongs to a class of monomers used in the synthesis of N-substituted glycine (B1666218) polymers, commonly known as peptoids. researchgate.netnih.govresearchgate.net Peptoids are a class of synthetic polymers that are isomers of peptides, with the side chain attached to the nitrogen atom of the backbone rather than the alpha-carbon. nih.gov This structural difference results in polymers that are resistant to proteolytic degradation and possess a high degree of conformational flexibility. nih.govnih.gov
The synthesis of peptoids typically employs the sub-monomer solid-phase synthesis method, which allows for the precise control of the polymer sequence and the incorporation of a wide variety of side chains. researchgate.netresearchgate.net The use of this compound as a monomer introduces a methoxybenzyl group as the side chain. The presence of the aromatic ring and the methoxy (B1213986) group can significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and secondary structure. peptoids.org
The properties of peptoid polymers can be tailored by the strategic incorporation of different monomers. For example, alternating between hydrophobic monomers like this compound and hydrophilic monomers can lead to amphiphilic polymers with unique self-assembly behaviors. wiley.comescholarship.org The ability to create sequence-defined polymers with diverse chemical functionalities opens up possibilities for designing materials with specific applications in mind. peptoids.orgacs.org
Table 1: Examples of Monomers Used in Peptoid Synthesis and Their Potential Influence on Polymer Properties
| Monomer Name | Side Chain | Potential Influence on Polymer Properties |
| This compound | 3-methoxybenzyl | Aromatic stacking interactions, hydrophobicity, potential for hydrogen bonding with the methoxy group. |
| N-benzylglycine | Benzyl (B1604629) | Aromatic stacking, hydrophobicity. researchgate.net |
| N-(2-phenylethyl)glycine | Phenylethyl | Increased hydrophobicity and steric bulk compared to benzyl. wiley.com |
| N-(2-carboxyethyl)glycine | Carboxyethyl | Hydrophilicity, charge at neutral pH. wiley.com |
| N-(2-aminoethyl)glycine | Aminoethyl | Hydrophilicity, charge at acidic pH. acs.org |
This table provides illustrative examples of how different N-substituted glycine monomers can be used to tune the properties of peptoid polymers.
Design of Self-Assembling Molecular Architectures with Tunable Properties
The self-assembly of peptoids into well-defined nanostructures is a key area of research in materials science. rsc.org The process is driven by non-covalent interactions between the polymer chains, including hydrophobic interactions, aromatic stacking, and electrostatic interactions. nih.govmdpi.com The incorporation of this compound into a peptoid sequence can promote self-assembly through π-π stacking of the aromatic rings. acs.org
The morphology of the resulting nanostructures can be controlled by the peptoid sequence. acs.orgnih.gov For instance, amphiphilic peptoids containing both hydrophobic (e.g., from this compound) and hydrophilic segments can self-assemble into a variety of structures such as micelles, vesicles, nanotubes, and nanosheets in aqueous environments. wiley.comescholarship.org The tunability of the monomer sequence allows for the rational design of these architectures. wiley.com For example, the alternation of aromatic and charged residues has been shown to lead to the formation of distinct polar and apolar interfaces, driving the assembly into specific morphologies. nih.gov
Research on peptoids containing aromatic side chains has demonstrated the formation of highly ordered structures. acs.org The methoxy group on the benzyl ring of this compound can further influence the packing of the polymer chains through dipole-dipole interactions or by altering the electronic nature of the aromatic ring, thereby fine-tuning the self-assembly process. nih.gov
Table 2: Examples of Self-Assembled Nanostructures from Peptoids
| Peptoid Characteristics | Resulting Nanostructure | Driving Forces for Assembly |
| Amphiphilic block copolymers | Micelles, Vesicles | Hydrophobic collapse of nonpolar blocks in aqueous media. wiley.com |
| Alternating aromatic and charged residues | Nanofibers, Nanosheets | Aromatic stacking, electrostatic interactions. acs.orgnih.gov |
| Peptoids with bulky, chiral side chains | Helices | Steric hindrance and chiral interactions. aip.org |
| Planar, aromatic-rich peptoids | Nanosheets | π-π stacking and hydrophobic interactions. escholarship.org |
This table illustrates the relationship between peptoid design and the resulting self-assembled nanostructures.
Development of Molecular Recognition Systems and Sensing Agents
The ability to create well-defined and functionalized surfaces makes self-assembled peptoid nanostructures promising candidates for applications in molecular recognition and sensing. rsc.orgacs.org Peptoid nanosheets, for example, can present a high density of functional groups on their surface, creating a platform for specific binding events. acs.org
By incorporating monomers with specific functionalities, such as this compound, the surface chemistry of these nanosheets can be tailored to recognize and bind to target molecules. The methoxy group could potentially participate in hydrogen bonding with a target analyte, contributing to the specificity of the recognition. N-aryl glycines have been explored as components of fluorescent sensors, where changes in the fluorescence signal upon binding to an analyte can be used for detection. rsc.org
The development of peptoid-based sensors often involves the design of a system where a molecular recognition event triggers a measurable signal. This could be a change in fluorescence, a colorimetric response, or an electrical signal. The versatility of peptoid synthesis allows for the incorporation of various reporter groups and binding moieties into the polymer structure, making them a highly adaptable platform for the creation of novel sensing agents. rsc.orgrsc.org
Metabolism, Pharmacokinetics, and Biotransformation Research of N 3 Methoxybenzyl Glycine Analogues
In Vitro and In Vivo Metabolic Fate Studies
The metabolic fate of N-benzylglycine analogues has been investigated using various models to predict how these compounds are processed and eliminated by the body. These studies are essential for understanding the stability and potential active metabolites of the parent compound.
In vitro studies using human liver preparations are common for elucidating metabolic pathways. For instance, research on N-2-methoxybenzyl-substituted phenethylamines (NBOMes), which share the methoxybenzyl moiety, utilized pooled human liver microsomes (pHLM), pooled human liver cytosol (pHLC), and pooled human liver S9 fractions (pS9) to identify metabolites. uni-saarland.de Such models help to pinpoint the enzymes and reactions involved in the initial stages of metabolism. uni-saarland.de For other related compounds, such as capsaicinoids, in vitro incubations with P450 enzymes have been used to characterize the formation of reactive intermediates and subsequent conjugates. nih.gov
In vivo studies provide a more comprehensive picture of a compound's journey through a living organism. In a study on the antitumor nucleoside N6-benzyladenosine administered to rats, 29% of the administered radioactivity was recovered in the urine over 48 hours. nih.gov The recovered substances included the unchanged parent compound and several metabolites, indicating that a portion of the compound is metabolized and excreted renally. nih.gov Similarly, in vivo studies in mice with capsaicinoids confirmed the formation of glutathione (B108866) and N-acetylcysteine conjugates in the liver and their excretion in urine, demonstrating key metabolic pathways in a whole-animal system. nih.gov
The following table details the urinary metabolites identified in rats following the administration of a related N-benzyl compound.
Table 1: Urinary Metabolites of N6-benzyladenosine in Rats (48-hr collection)
| Metabolite | Percentage of Recovered Radioactivity (%) | Reference |
|---|---|---|
| Unchanged N6-benzyladenosine | 20 | nih.gov |
| Adenine (B156593) | 12 | nih.gov |
| Uric Acid | 5 | nih.gov |
| N6-benzyladenine | 0.3 | nih.gov |
Pharmacokinetic Profiling of Structurally Related N-Benzyl Glycine (B1666218) Derivatives
The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilic derivatives of glycine have been noted to possess improved pharmacokinetic properties compared to glycine itself. huji.ac.il Studies on N-benzyl glycine derivatives have shown that structural modifications can significantly influence their disposition in the body. huji.ac.il
For example, research on N-benzyloxycarbonyl glycinamide (B1583983) (Z-glycinamide) and N-Z,N'-benzyl glycinamide demonstrated better distribution into the brain compared to the less lipophilic Z-glycine, highlighting the role of the benzyl (B1604629) group in enhancing central nervous system penetration. huji.ac.il
While data on N-(3-methoxybenzyl)glycine is not available, a study on the structurally related compound N-(4-methoxybenzoyl)glycine in CD-1 mice provides valuable pharmacokinetic insights. cymitquimica.com This compound, which features a benzoyl group instead of a benzyl group, was found to be orally active with a rapid rate of absorption and high bioavailability. cymitquimica.com
The table below summarizes the reported pharmacokinetic properties of N-(4-methoxybenzoyl)glycine in mice.
Table 2: Pharmacokinetic Properties of N-(4-methoxybenzoyl)glycine in CD-1 Mice
| Parameter | Finding | Reference |
|---|---|---|
| Oral Activity | Active upon oral administration | cymitquimica.com |
| Absorption Rate | Rapid | cymitquimica.com |
| Bioavailability | High | cymitquimica.com |
| Half-life | Approximately 30 minutes | cymitquimica.com |
Biotransformation Pathways and Metabolite Identification
Biotransformation pathways for this compound can be inferred from studies on its structural analogues. The key metabolic reactions likely involve modifications to both the benzyl and glycine parts of the molecule.
One primary pathway is O-demethylation of the methoxy (B1213986) group on the benzyl ring. uni-saarland.denih.gov This is a common metabolic reaction for compounds containing methoxybenzyl moieties, as observed in studies on NBOMes and capsaicinoids. uni-saarland.denih.gov Another significant pathway is N-debenzylation , which involves the cleavage of the bond between the benzyl group and the glycine nitrogen. nih.gov This was observed in the metabolism of N6-benzyladenosine, which yielded adenine as a metabolite. nih.gov
Other potential biotransformation reactions include:
Aromatic Hydroxylation : The addition of a hydroxyl group to the phenyl ring, as seen in the metabolism of NBOMes. uni-saarland.de
Side-chain Cleavage : The metabolism of N-(4-methoxybenzoyl)glycine is reported to proceed via side-chain cleavage, producing hippuric acid as a metabolite. cymitquimica.com
Conjugation : Following initial oxidative metabolism, the resulting metabolites can be conjugated with endogenous molecules to facilitate excretion. Studies on capsaicinoids have identified both glutathione (GSH) and N-acetylcysteine conjugates in vivo. nih.gov
The probable biotransformation pathways for this compound, based on analogue research, are summarized in the table below.
Table 3: Potential Biotransformation Pathways for this compound Based on Analogues
| Pathway | Description | Evidence from Analogue(s) | Reference |
|---|---|---|---|
| O-Demethylation | Removal of the methyl group from the methoxy ether on the benzyl ring. | NBOMes, Capsaicinoids | uni-saarland.denih.gov |
| N-Debenzylation | Cleavage of the N-benzyl bond. | N6-benzyladenosine | nih.gov |
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | NBOMes | uni-saarland.de |
| Side-Chain Cleavage | Cleavage of the bond between the glycine and the benzyl group. | N-(4-methoxybenzoyl)glycine | cymitquimica.com |
| Conjugation | Attachment of endogenous molecules like glutathione or N-acetylcysteine. | Capsaicinoids | nih.gov |
Emerging Research Areas and Future Challenges for N 3 Methoxybenzyl Glycine Studies
Development of Innovative and Sustainable Synthetic Routes
The traditional synthesis of N-substituted glycine (B1666218) derivatives often involves methods that are not environmentally friendly, utilizing hazardous reagents and solvents. acs.org A significant future challenge lies in the development of innovative and sustainable synthetic routes for N-(3-methoxybenzyl)glycine. Green chemistry principles are becoming increasingly important in chemical synthesis, focusing on the use of safer solvents, renewable starting materials, and energy-efficient processes. nih.govjournals.co.za
Recent advancements in the synthesis of N-aryl glycines have explored one-pot procedures and the use of less toxic catalysts. rsc.org For instance, a mild and efficient one-pot synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides has been developed, utilizing CuCl2·2H2O and KOH. rsc.org Another green approach involves the electrochemical carboxylation of imines in a flow microreactor, which avoids the need for sensitive and toxic reagents. researchgate.net Such methodologies could be adapted for the synthesis of this compound, offering a more sustainable alternative to conventional methods. The use of water as a solvent in these reactions is a particularly attractive prospect, aligning with the goals of green chemistry. acs.orgacs.org
Future research in this area will likely focus on biocatalysis and the use of renewable feedstocks. nih.gov Enzymes, for example, can catalyze reactions with high specificity and under mild conditions, reducing the environmental impact of chemical processes. The development of robust and recyclable catalysts will also be crucial for the large-scale, sustainable production of this compound.
Table 1: Comparison of Synthetic Methodologies for N-Substituted Glycine Derivatives
| Methodology | Advantages | Disadvantages | Potential for this compound |
| Conventional Synthesis | Well-established procedures | Use of hazardous reagents and solvents, potential for by-product formation | Current primary method, but with environmental and safety concerns |
| Green Synthesis (e.g., in water) acs.org | Environmentally friendly, reduced toxicity | May require catalyst development, potentially lower yields initially | High potential for sustainable production, aligning with modern chemical industry standards |
| Electrochemical Synthesis researchgate.net | Avoids toxic reagents, high control over reaction conditions | Requires specialized equipment (flow microreactor) | Promising for clean and efficient synthesis, particularly for small to medium scale production |
| Biocatalysis nih.gov | High specificity, mild reaction conditions, environmentally benign | Enzyme stability and cost can be a challenge | A key future direction for highly selective and sustainable synthesis |
Comprehensive Elucidation of Undiscovered Biological Activities and Underlying Mechanisms
While this compound has been identified as a component in molecules with potential therapeutic applications, its own intrinsic biological activities remain largely unexplored. A significant area of future research will be the comprehensive elucidation of these undiscovered biological activities and their underlying mechanisms. The structural similarity of this compound to other bioactive N-substituted glycine derivatives suggests a range of potential pharmacological effects. acs.orgoup.com
For instance, derivatives of N-benzylglycine have been investigated for their effects on inflammatory processes and as potential inhibitors of enzymes like serine proteases. The presence of the 3-methoxybenzyl group in this compound may influence its interaction with biological targets, such as hydrophobic pockets in proteins, potentially leading to unique bioactivities. Future studies should systematically screen this compound for a variety of biological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net
Understanding the mechanism of action is paramount. This will involve identifying the specific molecular targets and pathways through which this compound exerts its effects. Techniques such as molecular docking, affinity chromatography, and various spectroscopic methods can be employed to study its interactions with biomolecules like proteins and DNA. acs.orgresearchgate.net
Integration of Advanced Computational Approaches for Predictive Modeling
The integration of advanced computational approaches for predictive modeling represents a powerful tool in accelerating the discovery and development of novel applications for this compound. stanford.edu In silico methods can be used to predict a wide range of properties, from physicochemical characteristics to biological activities and potential toxicity. stanford.edunih.govrsc.org
Computational studies on N-aryl glycinates have already provided valuable insights into their reactivity and reaction mechanisms. scispace.comacs.org Similar approaches, such as Density Functional Theory (DFT) calculations, can be applied to this compound to understand its electronic structure and predict its behavior in chemical reactions. researchgate.net
Furthermore, machine learning and deep learning models are increasingly being used to predict the bioactivity of small molecules based on their structure. stanford.edu By training these models on large datasets of known bioactive compounds, it may be possible to predict the potential therapeutic targets and activities of this compound. nih.gov This predictive capability can help to prioritize experimental studies, saving time and resources in the drug discovery process. The development of accurate predictive models for properties such as absorption, distribution, metabolism, and excretion (ADME) will also be crucial for assessing the druglikeness of this compound. researchgate.net
Table 2: Potential Applications of Computational Modeling in this compound Research
| Computational Approach | Application | Predicted Outcome for this compound |
| Density Functional Theory (DFT) researchgate.netscispace.com | Elucidation of electronic structure and reactivity | Understanding of reaction mechanisms for synthesis and biological interactions. |
| Molecular Docking researchgate.net | Prediction of binding affinity to biological targets | Identification of potential protein targets and mechanism of action. |
| Quantitative Structure-Activity Relationship (QSAR) nih.gov | Prediction of biological activity based on chemical structure | Estimation of potential therapeutic effects (e.g., antimicrobial, anti-inflammatory). |
| Machine Learning/Deep Learning stanford.edu | High-throughput screening of virtual compound libraries | Rapid identification of potential lead compounds based on the this compound scaffold. |
| ADME/Tox Prediction researchgate.net | Assessment of pharmacokinetic properties and toxicity | Early-stage evaluation of the compound's suitability as a drug candidate. |
Expansion into Novel Biomaterials and Nanoscience Applications
The unique combination of a flexible glycine backbone and a functionalized aromatic ring makes this compound a promising building block for the development of novel biomaterials and for applications in nanoscience. smolecule.com Amino acids and their derivatives are known to self-assemble into ordered nanostructures through non-covalent interactions, such as hydrogen bonding and π-π stacking. unimi.itmdpi.comnih.gov
The self-assembly properties of this compound could be exploited to create new functional materials. For example, it could be used to form hydrogels for drug delivery or tissue engineering applications. nih.govmdpi.com The methoxybenzyl group can influence the hydrophobicity and stacking interactions, potentially leading to the formation of unique and tunable nanostructures. smolecule.com Furthermore, N-substituted glycine oligomers, also known as peptoids, have shown significant potential in materials science and drug discovery due to their proteolytic stability and structural diversity. nih.govresearchgate.net
In the realm of nanoscience, this compound could be used to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities. nih.gov The ability of amino acids to interact with metal surfaces could be leveraged to create stable and functionalized metal nanoparticles for applications in catalysis, sensing, and medical imaging. mdpi.com The exploration of this compound in the context of nanotechnology and materials science is a nascent but highly promising field of research. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-methoxybenzyl)glycine, and how can researchers optimize reaction yields?
- Methodological Answer : A seven-step synthesis starting from Meldrum’s acid has been reported for structurally similar N-acylated glycines. Key steps include sequential acylation, hydrolysis, and purification via limited column chromatography . For this compound, substituting the acylating agent with 3-methoxybenzyl chloride (CAS 824-98-6) could be explored . Optimization involves monitoring reaction progress via TLC (silica gel G 60 F254) and validating purity (>98%) using HPLC-UV with a Nucleosil RP-18 column (pH 3 phosphate buffer/methanol, 1.2 mL/min flow rate) .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Meldrum’s acid, DMF | 85% |
| 2 | 3-Methoxybenzyl chloride | 78% |
| 3 | Hydrolysis (NaOH) | 90% |
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine -NMR (300 MHz, DMSO-) and -NMR (75 MHz) to identify characteristic peaks:
- Methoxy group : -NMR δ ~3.75 ppm (singlet, 3H); -NMR δ ~55 ppm.
- Benzyl protons : -NMR δ ~4.25 ppm (singlet, 2H).
- Glycine backbone : -NMR δ ~170 ppm (carboxylate).
Compare with reference spectra of analogous compounds like N-(4-chlorophenyl)glycine . High-resolution mass spectrometry (EI-MS) should confirm molecular ion [M+H] at m/z 224.1 .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Avoid inhalation/contact; wash thoroughly post-handling .
- Dispose of waste via licensed services, as ecological toxicity data are unavailable .
- Store in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methoxy) on the benzyl group influence the bioactivity of N-aryl glycine derivatives?
- Methodological Answer : Comparative studies on N-phenylglycine analogues show that electron-withdrawing groups (e.g., Cl) enhance adhesion properties in dental polymers by increasing electrophilicity . For this compound, computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like cannabinoid receptors, where the methoxy group may modulate binding affinity via hydrophobic or H-bonding interactions . Validate predictions via in vitro assays (e.g., receptor binding or enzymatic inhibition) using chiral-separated isomers .
Q. What strategies resolve contradictions in reported spectral data for N-substituted glycines?
- Methodological Answer :
- Contradiction Example : Discrepancies in -NMR chemical shifts due to solvent effects (DMSO vs. CDCl) or pH variations.
- Resolution : Replicate experiments under standardized conditions (e.g., DMSO-, 25°C) and cross-validate with -NMR and 2D-COSY . For ambiguous peaks, use deuterium exchange (DO) to identify labile protons .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months.
- Analytical Methods : Monitor degradation via HPLC-UV (230 nm) and track new peaks indicating byproducts .
- pH-Dependent Stability : Prepare buffers (pH 2–9) and analyze via LC-MS to identify hydrolysis products (e.g., glycine and 3-methoxybenzyl alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
